1-(5-chloro-2-methylphenyl)-3-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]urea
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Overview
Description
1-(5-chloro-2-methylphenyl)-3-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated phenyl group, a chromenyl group, and an ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-3-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]urea typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Ethylamino Group: The chromenyl intermediate is then reacted with ethylamine to introduce the ethylamino group.
Coupling with the Chlorinated Phenyl Group: The final step involves the coupling of the ethylamino-chromenyl intermediate with 5-chloro-2-methylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-3-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-3-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-3-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5-chloro-2-methylphenyl)-3-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]urea is unique due to its combination of a chlorinated phenyl group, a chromenyl group, and an ethylamino substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[4-(ethylamino)-2-oxochromen-3-yl]urea |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-21-16-13-6-4-5-7-15(13)26-18(24)17(16)23-19(25)22-14-10-12(20)9-8-11(14)2/h4-10,21H,3H2,1-2H3,(H2,22,23,25) |
InChI Key |
KVCFCPRYSZSPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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